molecular formula C12H9ClN4O3S B2691679 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide CAS No. 1376181-40-6

6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide

Cat. No.: B2691679
CAS No.: 1376181-40-6
M. Wt: 324.74
InChI Key: MMJUPZNMRXTBSD-UHFFFAOYSA-N
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Description

6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridine ring, an oxazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with chlorosulfonic acid or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Chlorination: The final step involves the chlorination of the pyridine ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution reactions: Formation of substituted pyridine derivatives.

    Oxidation reactions: Formation of sulfonic acids.

    Reduction reactions: Formation of sulfinamides.

Scientific Research Applications

6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The oxazole and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
  • 2-chloro-4-fluorophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide

Uniqueness

6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S/c1-7-10-4-8(5-15-12(10)20-16-7)17-21(18,19)9-2-3-11(13)14-6-9/h2-6,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJUPZNMRXTBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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